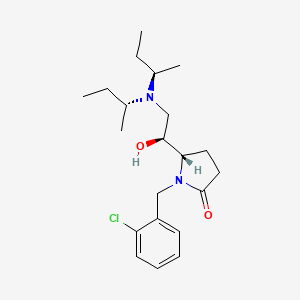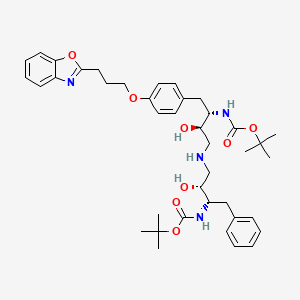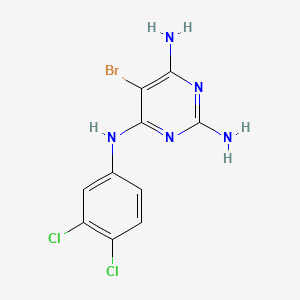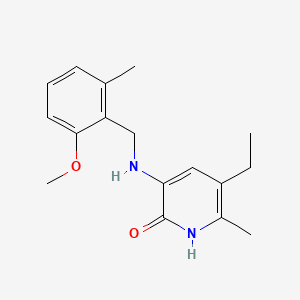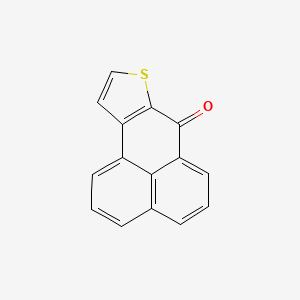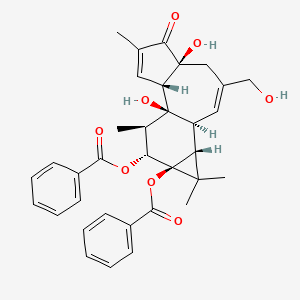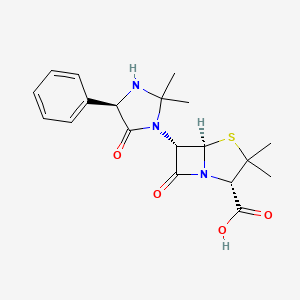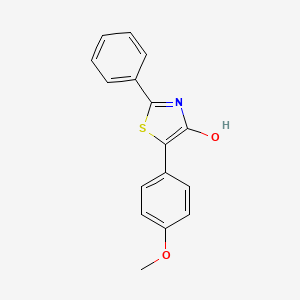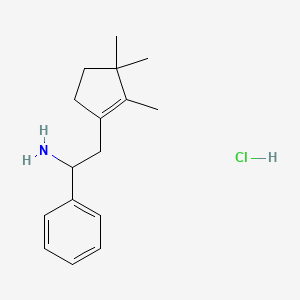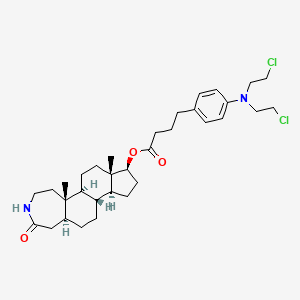
17beta-Hydroxy-3-aza-A-homo-5alpha-androstan-4-one p-(N,N-bis(2-chloroethyl)amino)phenylbutyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17beta-Hydroxy-3-aza-A-homo-5alpha-androstan-4-one p-(N,N-bis(2-chloroethyl)amino)phenylbutyrate: is a synthetic compound that combines structural elements of steroids and alkylating agents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 17beta-Hydroxy-3-aza-A-homo-5alpha-androstan-4-one p-(N,N-bis(2-chloroethyl)amino)phenylbutyrate involves multiple steps, starting from the appropriate steroid precursor. The key steps include:
Hydroxylation: Introduction of the hydroxyl group at the 17beta position.
Aza-Homo Rearrangement: Formation of the 3-aza-A-homo structure.
Alkylation: Attachment of the p-(N,N-bis(2-chloroethyl)amino)phenylbutyrate moiety.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxyl group at the 17beta position can undergo oxidation to form a ketone.
Reduction: The ketone group can be reduced back to a hydroxyl group.
Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of 17-keto derivatives.
Reduction: Regeneration of the 17beta-hydroxy compound.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules. Biology : It may serve as a probe to study steroid hormone receptors and their interactions. Medicine Industry : Could be used in the development of new materials with specific properties.
Wirkmechanismus
The compound exerts its effects through a combination of steroid receptor binding and alkylation of DNA. The steroid portion of the molecule interacts with hormone receptors, while the alkylating agent forms covalent bonds with DNA, leading to cell cycle arrest and apoptosis.
Vergleich Mit ähnlichen Verbindungen
17beta-Hydroxy-5alpha-androstan-3-one: A steroid with similar structural features but lacking the alkylating agent moiety.
N,N-bis(2-chloroethyl)amine: An alkylating agent without the steroid structure.
Uniqueness: The combination of steroid and alkylating agent functionalities in 17beta-Hydroxy-3-aza-A-homo-5alpha-androstan-4-one p-(N,N-bis(2-chloroethyl)amino)phenylbutyrate makes it unique, offering dual modes of action that can be exploited for therapeutic purposes.
Eigenschaften
CAS-Nummer |
131959-75-6 |
|---|---|
Molekularformel |
C33H48Cl2N2O3 |
Molekulargewicht |
591.6 g/mol |
IUPAC-Name |
[(1S,2S,8S,11R,12S,15S,16S)-2,16-dimethyl-6-oxo-5-azatetracyclo[9.7.0.02,8.012,16]octadecan-15-yl] 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate |
InChI |
InChI=1S/C33H48Cl2N2O3/c1-32-16-19-36-30(38)22-24(32)8-11-26-27-12-13-29(33(27,2)15-14-28(26)32)40-31(39)5-3-4-23-6-9-25(10-7-23)37(20-17-34)21-18-35/h6-7,9-10,24,26-29H,3-5,8,11-22H2,1-2H3,(H,36,38)/t24-,26-,27-,28-,29-,32-,33-/m0/s1 |
InChI-Schlüssel |
IBKGSDVBEJZQSV-GFYOBVKKSA-N |
Isomerische SMILES |
C[C@]12CCNC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4OC(=O)CCCC5=CC=C(C=C5)N(CCCl)CCCl)C |
Kanonische SMILES |
CC12CCNC(=O)CC1CCC3C2CCC4(C3CCC4OC(=O)CCCC5=CC=C(C=C5)N(CCCl)CCCl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


